molecular formula C11H10BrN B11874532 6-Bromo-2,5-dimethylquinoline

6-Bromo-2,5-dimethylquinoline

Cat. No.: B11874532
M. Wt: 236.11 g/mol
InChI Key: GRZXEEDYZZOZQJ-UHFFFAOYSA-N
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Description

6-Bromo-2,5-dimethylquinoline is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad spectrum of biological activities and applications in medicinal and industrial chemistry. The presence of bromine and methyl groups in its structure makes it a unique compound with distinct chemical properties.

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.

    Skraup Synthesis: This involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. The reaction is exothermic and requires careful temperature control.

    Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale adaptations of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The bromine atom in this compound can be substituted with various nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,5-dimethylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dimethylquinoline involves its interaction with various molecular targets and pathways. The bromine and methyl groups in its structure influence its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2,5-Dimethylquinoline: Lacks the bromine atom, resulting in different chemical and biological properties.

    6-Bromoquinoline: Lacks the methyl groups, affecting its reactivity and applications.

    2,5-Dimethyl-8-bromoquinoline: Similar structure but with bromine at a different position, leading to distinct properties.

Uniqueness: 6-Bromo-2,5-dimethylquinoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

6-bromo-2,5-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3

InChI Key

GRZXEEDYZZOZQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)Br)C

Origin of Product

United States

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